molecular formula C23H23BrN4O B11272649 N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B11272649
M. Wt: 451.4 g/mol
InChI Key: CJCHODYCEUXCHZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a pyridazine ring, and a bromophenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenyl boronic acid and a suitable palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, starting from a suitable ketone and an amine.

    Final Coupling: The final step involves coupling the pyridazine and piperidine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the piperidine and pyridazine rings suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxybenzamide
  • 2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl)-

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to the presence of both the piperidine and pyridazine rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its reactivity and potential interactions with biological targets, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C23H23BrN4O

Molecular Weight

451.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H23BrN4O/c1-16-5-2-3-7-20(16)21-12-13-22(27-26-21)28-14-4-6-17(15-28)23(29)25-19-10-8-18(24)9-11-19/h2-3,5,7-13,17H,4,6,14-15H2,1H3,(H,25,29)

InChI Key

CJCHODYCEUXCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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